4-Amino-3-(methoxycarbonyl)benzoic acid
Overview
Description
4-Amino-3-(methoxycarbonyl)benzoic acid is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
A study by Gamalevich et al. (2015) describes a chemico-enzymatic approach for synthesizing optically active compounds which are intermediates in the synthesis of 4-(2,6-dimethylheptyl)benzoic acid. The research explored the biological activity of its enantiomers, finding that the (S)-configuration reduces cholesterol levels in aorta cells (Gamalevich, Vlasyuk, & Serebryakov, 2015).
Polyaniline Doping
Amarnath and Palaniappan (2005) investigated the use of benzoic acid and its derivatives, including 4-aminobenzoic acid, as dopants for polyaniline. This study demonstrated that benzoic acids can efficiently dope polyaniline, influencing its properties like conductivity and structural characteristics (Amarnath & Palaniappan, 2005).
Schiff Base Synthesis and Antibacterial Activity
Parekh et al. (2005) synthesized a series of Schiff bases derived from 4-aminobenzoic acid, testing them as potential antibacterial agents against various bacterial strains. Their findings revealed that the molecular structure of these compounds significantly influences their antibacterial activity (Parekh, Inamdhar, Nair, Baluja, & Chanda, 2005).
Corrosion Inhibition Studies
Okey et al. (2020) explored the use of certain Schiff bases derived from amino benzoic acids, including 4-amino variants, as corrosion inhibitors for mild steel in acidic media. Their comprehensive study involved various analytical techniques, demonstrating high inhibition efficiency and providing insights into the adsorption behavior and surface interactions of these compounds (Okey, Obasi, Ejikeme, Ndinteh, Ramasami, Sherif, Akpan, & Ebenso, 2020).
Synthesis Methodology
Jian-hui (2010) developed a novel synthesis method for 2-amino-4-methoxy benzoic acid, providing a more efficient and cost-effective approach. This research highlights the potential for improved synthetic routes for benzoic acid derivatives (Jian-hui, 2010).
Luminescent Properties in Coordination Compounds
Sivakumar et al. (2010) investigated the luminescent properties of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives, which include substitutions like methoxy groups. The study provided insights into how different substituents affect the photophysical properties of these complexes (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-amino-3-methoxycarbonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOVONVMDYDZRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508141 | |
Record name | 4-Amino-3-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90508141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41684-07-5 | |
Record name | 4-Amino-3-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90508141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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